N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-N'-phenylbenzene-1,4-diamine
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Overview
Description
N1-[(4E)-2-(2H-1,3-Benzodioxol-5-yl)-4H-chromen-4-ylidene]-N4-phenylbenzene-1,4-diamine is a complex organic compound that features a benzodioxole moiety, a chromenylidene group, and a phenylbenzene diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4E)-2-(2H-1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-N4-phenylbenzene-1,4-diamine typically involves a multi-step process:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Chromenylidene Group: The chromenylidene group can be synthesized via a Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone in the presence of a base such as potassium hydroxide.
Coupling with Phenylbenzene Diamine: The final step involves the coupling of the chromenylidene intermediate with phenylbenzene diamine under conditions that promote the formation of the imine bond, such as refluxing in ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the imine bond, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in interactions with proteins or nucleic acids, while the chromenylidene group might participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- N1-[(4E)-2-(2H-1,3-benzodioxol-5-yl)methylidene]-N4,N4-diethylbenzene-1,4-diamine
- N-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenylquinoline-3-carboxamide
Uniqueness
N1-[(4E)-2-(2H-1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-N4-phenylbenzene-1,4-diamine is unique due to the presence of both the benzodioxole and chromenylidene groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C28H20N2O3 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[[2-(1,3-benzodioxol-5-yl)chromen-4-ylidene]amino]-N-phenylaniline |
InChI |
InChI=1S/C28H20N2O3/c1-2-6-20(7-3-1)29-21-11-13-22(14-12-21)30-24-17-27(33-25-9-5-4-8-23(24)25)19-10-15-26-28(16-19)32-18-31-26/h1-17,29H,18H2 |
InChI Key |
FIWROMBDCOMQEG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC4=CC=C(C=C4)NC5=CC=CC=C5)C6=CC=CC=C6O3 |
Origin of Product |
United States |
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